3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea
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Overview
Description
3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea is a synthetic organic compound characterized by its unique chemical structure This compound features a fluorinated aromatic ring, a methoxy group, and a urea moiety, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzyl alcohol and oxirane.
Formation of Intermediate: The first step involves the reaction of 3-fluoro-5-methoxybenzyl alcohol with oxirane under basic conditions to form an intermediate compound.
Urea Formation: The intermediate is then reacted with methyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea involves its interaction with specific molecular targets. The fluorinated aromatic ring and urea moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methoxybenzyl alcohol
- 3-Fluoro-5-methoxybenzoic acid
- 3-Fluoro-5-methoxybenzaldehyde
Uniqueness
3-[(3-Fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[(3-fluoro-5-methoxyphenyl)methyl]-1-methyl-1-(oxolan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-18(9-11-3-4-21-10-11)15(19)17-8-12-5-13(16)7-14(6-12)20-2/h5-7,11H,3-4,8-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXJEFJFHSDUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)C(=O)NCC2=CC(=CC(=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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